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Introduction: ONX-0914, also known as PR-957, is a potent and selective inhibitor of the

immunoproteasome, a specialized form of the proteasome predominantly expressed in

hematopoietic cells.[1][2][3] The immunoproteasome plays a crucial role in processing proteins

for antigen presentation and is involved in the activation of immune responses. ONX-0914

specifically targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-

7) subunit, also known as β5i or PSMB8.[1][4][5] This selective inhibition makes ONX-0914 a

valuable tool for studying the role of the immunoproteasome in various physiological and

pathological processes, including autoimmune diseases and cancer.[2][3][6] In vitro, ONX-0914

has been shown to block the production of pro-inflammatory cytokines, induce apoptosis in

cancer cells, and inhibit the proliferation of various cell lines.[1][2][4][5]

These application notes provide detailed protocols for in vitro studies using ONX-0914 TFA
(Trifluoroacetic acid salt), including cell viability assays, proteasome inhibition assays, and

apoptosis analysis.
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Cell Line Assay Type
Concentrati
on

Incubation
Time

Observed
Effect

Reference

Raji
Proteasome

Inhibition

IC50 =

0.0057 µM
Not Specified

Inhibition of

proteasome

subunit β5i

[2]

THP-1 Cell Viability 0–200 nM 72 h

Most

sensitive to

ONX-0914

among tested

hematopoieti

c cells

[7][8]

HL-60 Cell Viability 0–200 nM 72 h
Decreased

cell viability
[7][8]

U937 Cell Viability 0–200 nM 72 h
Decreased

cell viability
[7][8]

SH-SY5Y Cell Viability 0–200 nM 72 h

Less

sensitive

compared to

hematopoieti

c cells

[7][8]

HEK 293 Cell Viability 0–200 nM 72 h

Less

sensitive

compared to

hematopoieti

c cells

[7][8]

LN229
Cell Viability

(MTT)
1 µM 24 h

53% cell

viability
[4][5][9]

GBM8401
Cell Viability

(MTT)
1 µM 24 h

75% cell

viability
[4][5][9]

U87MG
Cell Viability

(MTT)
1 µM 24 h

49% cell

viability
[4][5][9]
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MM1.S
Cell Viability

(Alamar Blue)

Pharmacologi

cally relevant

concentration

s

47 h

Cytotoxicity

similar to

bortezomib

and

carfilzomib

[10]

RS4;11
Cell Viability

(Alamar Blue)
Not Specified

48 h (1h

pulse)

High

sensitivity
[11]

SEM
Cell Viability

(Alamar Blue)
Not Specified

48 h (1h

pulse)

High

sensitivity
[11]

Table 2: Proteasome Subunit Inhibition by ONX-0914

Cell Line
Concentrati
on

Incubation
Time

Subunit
Percent
Inhibition

Reference

THP-1 50 nM 6 h
Chymotrypsin

-like (β5i)
90% [7]

THP-1 50 nM 6 h β5i-specific 94% [7]

HL-60 50 nM 6 h
Chymotrypsin

-like
70% [7]

HL-60 50 nM 6 h β5i-specific 83% [7]

U937 50 nM 6 h
Chymotrypsin

-like
80% [7]

U937 50 nM 6 h β5i-specific 86% [7]

MM1.S 1 µM Not Specified β5i ~100% [10]

MM1.S 1 µM Not Specified β5c, β1i, β1c ~50% [10]

RS4;11 0.8 µM 1 h β5i (LMP7) ~100% [11]

RS4;11 0.8 µM 1 h β1i (LMP2) 60-80% [11]
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Cell Viability Assays
This protocol is adapted from studies on glioblastoma cells.[4][5][9]

Materials:

ONX-0914 TFA

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate Buffered Saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100

µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Drug Treatment: Prepare serial dilutions of ONX-0914 TFA in complete medium. Remove

the old medium from the wells and add 100 µL of the ONX-0914 dilutions. Include a vehicle

control (medium with the same concentration of DMSO used to dissolve ONX-0914).

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

This protocol is based on studies with hematopoietic cell lines.[7][8]

Materials:

ONX-0914 TFA

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Trypan Blue solution (0.4%)

Hemocytometer or automated cell counter

24-well plates

Procedure:

Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL in 1 mL

of complete medium.

Drug Treatment: Add the desired concentrations of ONX-0914 TFA to the wells. Include a

vehicle control.

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

Cell Counting:

Resuspend the cells in the well.

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue

solution.

Load the mixture onto a hemocytometer.

Count the number of viable (unstained) and non-viable (blue) cells.

Data Analysis: Calculate the percentage of viable cells for each treatment condition.
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Proteasome Activity Assay
This protocol is a general guideline based on the principles of fluorogenic substrate assays

mentioned in the literature.[10]

Materials:

ONX-0914 TFA

Cell lysis buffer (e.g., containing 25 mM Tris-HCl pH 7.5, 1 mM DTT, 2 mM ATP, 5 mM

MgCl₂, 0.025% digitonin)

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

96-well black plates

Fluorometric plate reader

Procedure:

Cell Treatment: Treat cells with various concentrations of ONX-0914 TFA for the desired time

(e.g., 1-6 hours).

Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer on ice.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard protein assay (e.g., BCA assay).

Assay Reaction: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Add the

fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM).

Fluorescence Measurement: Immediately measure the fluorescence kinetics at an excitation

wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.

Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) from the linear

phase of the fluorescence curve. Express the activity as a percentage of the vehicle-treated

control.
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Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol for analyzing apoptosis and the cell cycle is based on a study in glioblastoma

cells using propidium iodide (PI) staining.[4][5]

Materials:

ONX-0914 TFA

Complete cell culture medium

PBS

70% Ethanol (ice-cold)

RNase A (10 mg/mL)

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

Flow cytometer

Procedure:

Cell Treatment: Seed cells in 6-well plates and treat with ONX-0914 TFA for 24 hours.

Cell Harvest: Harvest both adherent and floating cells. Wash the cells with cold PBS.

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix

the cells overnight at -20°C.

Staining:

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

Incubate for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the cells using a flow cytometer. The sub-G1 peak in the DNA

histogram represents the apoptotic cell population. The G1, S, and G2/M phases of the cell

cycle can also be quantified.

Data Analysis: Quantify the percentage of cells in the sub-G1 phase (apoptosis) and in each

phase of the cell cycle using appropriate software.

Western Blotting
This is a general protocol for analyzing protein expression changes upon ONX-0914 treatment.

[1][4][5]

Materials:

ONX-0914 TFA

RIPA buffer with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against PARP, BCL-2, p53, proteasome subunits)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Lysis: Treat cells with ONX-0914, then wash with cold PBS and lyse in RIPA buffer.
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Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for

electrophoresis.

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and apply ECL substrate.

Imaging: Visualize the protein bands using an imaging system. Use a loading control like

GAPDH or β-actin to normalize the data.
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Caption: Mechanism of action of ONX-0914 targeting the LMP7 subunit.
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Caption: Experimental workflow for the MTT cell viability assay.
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Caption: Logical relationship of ONX-0914-induced apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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